Malt1-IN-11 -

Malt1-IN-11

Catalog Number: EVT-15275680
CAS Number:
Molecular Formula: C20H16F4N8O
Molecular Weight: 460.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Malt1-IN-11 is a small molecule inhibitor specifically targeting the paracaspase Malt1, which plays a critical role in lymphocyte activation and the pathogenesis of certain lymphomas, particularly activated B cell-like diffuse large B cell lymphoma. The compound is part of ongoing research into therapeutic strategies for malignancies associated with aberrant Malt1 activity. Malt1 is classified as a paracaspase due to its structural and functional similarities to caspases, which are well-known cysteine proteases involved in apoptosis and inflammation.

Source and Classification

Malt1-IN-11 was developed as part of a broader effort to identify specific inhibitors of Malt1 proteolytic activity. The compound's design is rooted in the understanding of Malt1's biological functions, particularly its involvement in immune signaling pathways and its role in oncogenesis through the cleavage of substrates that regulate cell survival and proliferation. The classification of Malt1 as a paracaspase highlights its unique enzymatic properties that differentiate it from traditional caspases, particularly in substrate specificity and biological function .

Synthesis Analysis

Methods and Technical Details

The synthesis of Malt1-IN-11 involves a multi-step organic synthesis process, which typically includes the following stages:

  1. Initial Compound Design: Utilizing structure-activity relationship studies to identify key functional groups that enhance potency and selectivity for Malt1.
  2. Chemical Synthesis: Employing standard organic synthesis techniques such as coupling reactions, protection/deprotection steps, and purification methods like chromatography.
  3. Characterization: The synthesized compound is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm molecular structure and purity.
Molecular Structure Analysis

Structure and Data

Malt1-IN-11's molecular structure is characterized by specific functional groups that facilitate interaction with the active site of Malt1. The compound likely contains:

  • A core scaffold that mimics peptide substrates recognized by Malt1.
  • Functional groups that enhance binding affinity and specificity.

While exact structural data for Malt1-IN-11 is not explicitly provided in the literature, it is essential to analyze related compounds to infer potential structural features .

Chemical Reactions Analysis

Reactions and Technical Details

Malt1-IN-11 acts primarily through competitive inhibition of Malt1's proteolytic activity. Key reactions include:

  • Inhibition of Substrate Cleavage: The compound binds to the active site of Malt1, preventing it from cleaving its natural substrates, which are often involved in signaling pathways regulating cell survival.
  • Potential Covalent Modifications: Some studies suggest that similar compounds may form covalent bonds with active site residues, leading to irreversible inhibition .

The kinetics of these reactions can be analyzed using fluorescence-based assays that measure substrate cleavage rates in the presence of the inhibitor .

Mechanism of Action

Process and Data

The mechanism by which Malt1-IN-11 exerts its inhibitory effects involves:

  1. Binding Affinity: The compound binds to the active site of Malt1 with high affinity, effectively blocking access to natural substrates.
  2. Disruption of Signaling Pathways: By inhibiting Malt1 activity, the compound disrupts downstream signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling, which is crucial for lymphocyte activation and proliferation.

Data supporting this mechanism includes biochemical assays demonstrating reduced substrate cleavage rates in the presence of Malt1-IN-11 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While detailed physical properties specific to Malt1-IN-11 are not extensively documented, general properties relevant to similar small molecule inhibitors include:

Analyses such as high-performance liquid chromatography (HPLC) can be employed to assess purity and stability over time .

Applications

Scientific Uses

Malt1-IN-11 has potential applications in various scientific fields:

  • Cancer Research: As a tool for studying the role of Malt1 in lymphocyte biology and its implications in lymphoma pathogenesis.
  • Drug Development: It serves as a lead compound for developing more potent and selective inhibitors that could be used therapeutically against cancers associated with dysregulated Malt1 activity.
  • Biochemical Assays: Utilized in assays designed to measure Malt1 activity or screen for additional inhibitors .
Introduction to MALT1 as a Therapeutic Target

Role of MALT1 Paracaspase in Immune Signaling and Oncogenesis

MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) is a paracaspase that serves as a critical signaling node in both innate and adaptive immunity. It functions as the enzymatic core of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which integrates antigen receptor signals (e.g., from TCR or BCR) to activate the canonical NF-κB pathway. This activation drives lymphocyte proliferation, survival, and inflammatory gene expression [1] [9]. MALT1 exhibits a dual functional mechanism:

  • Scaffold Role: Facilitates assembly of the CBM complex, recruiting ubiquitin ligases (TRAF6) and kinases (TAK1) to activate IKK and degrade IκBα, enabling NF-κB nuclear translocation [4] [9].
  • Protease Role: Cleaves negative regulators of NF-κB (e.g., A20, CYLD, RelB) and mRNA stability controllers (e.g., Regnase-1, Roquin-1/2), amplifying inflammatory responses and preventing feedback inhibition [1] [10].

In oncogenesis, aberrant MALT1 activity drives malignancy through cancer cell-intrinsic and -extrinsic mechanisms:

  • Cancer Cell-Intrinsic Effects: Constitutive CBM signaling, often due to mutations in upstream regulators (e.g., CD79A/B, MYD88, CARD11), sustains NF-κB-dependent survival and proliferation in lymphomas. For example, ~40% of Activated B-Cell-like Diffuse Large B-Cell Lymphomas (ABC-DLBCL) rely on MALT1 protease activity for survival [1] [9]. Cleavage of A20 (TNFAIP3), a tumor suppressor frequently mutated in lymphomas, further potentiates NF-κB signaling and chemoresistance [1] [6].
  • Cancer Cell-Extrinsic Effects: Within the tumor microenvironment (TME), MALT1 protease activity maintains the immunosuppressive function of regulatory T cells (Tregs). Genetic or pharmacological inhibition destabilizes Tregs, converting them into pro-inflammatory cells that enhance anti-tumor immunity [1] [7]. MALT1 also supports metastasis in solid tumors (e.g., prostate cancer) by modulating adhesion and inflammatory pathways [6].

Table 1: Key MALT1 Substrates and Functional Consequences in Disease

SubstrateFunctionCleavage ImpactDisease Relevance
A20 (TNFAIP3)Deubiquitinase; NF-κB inhibitorInactivation → Sustained NF-κBLymphomagenesis [1]
CYLDDeubiquitinase; NF-κB inhibitorInactivation → Hyperactive NF-κBAutoimmunity, lymphoma [2] [4]
RelBNF-κB subunit; limits canonical signalingInactivation → Unchecked canonical NF-κBInflammation, lymphoma survival [1]
Regnase-1RNAse; degrades inflammatory mRNAsInactivation → mRNA stabilizationTH17 differentiation, autoimmunity [10]

Rationale for Targeting MALT1 Protease Activity in Disease Pathogenesis

The protease-specific function of MALT1 provides a compelling precision oncology target, distinct from broad immunosuppressive agents. Targeting proteolysis spares MALT1’s scaffold role in basal immunity, reducing infection risks while disrupting pathological signaling [4] [8]. Key rationales include:

  • Oncogene Addiction in Lymphomas: ABC-DLBCL and MALT lymphomas exhibit "oncogene addiction" to MALT1 proteolysis. RNAi or pharmacological inhibition (e.g., with MI-2) induces apoptosis in lymphoma cells but not normal lymphocytes, confirming a therapeutic window [1] [9]. This selectivity arises from malignant cells' reliance on constitutive CBM signaling to counteract pro-apoptotic pressures [1].
  • Reprogramming the Tumor Microenvironment: MALT1 inhibition synergizes with checkpoint blockade by disabling Treg-mediated immunosuppression. In melanoma models, MALT1 protease inactivation enhances CD8+ T cell infiltration and cytotoxicity, reducing tumor burden [7]. Unlike CTLA-4/PD-1 inhibitors, which reinvigorate exhausted T cells, MALT1 targeting converts Tregs into IFN-γ-producing effectors, reshaping the TME [7] [8].
  • Overcoming Therapeutic Resistance: In solid tumors (e.g., prostate cancer), MALT1 overexpression correlates with advanced stage, metastasis, and resistance to hormonal therapies. In vitro studies show MALT1 knockdown suppresses proliferation, colony formation, and xenograft growth by inducing apoptosis and blocking NF-κB/Wnt/β-catenin crosstalk [6].
  • Autoimmunity Paradox: Despite causing inflammation in protease-dead mice, selective pharmacological inhibition does not recapitulate autoimmunity. This discrepancy arises because:
  • Chronic genetic ablation disrupts Treg development, causing effector T cell (Teff) imbalance [8].
  • Acute pharmacological inhibition spares pre-existing Tregs while blocking Teff activation, making it suitable for short-duration cancer therapy [7] [8].

Table 2: Therapeutic Advantages of MALT1 Protease Inhibition vs. Conventional Therapies

FeatureMALT1 Protease InhibitorsCalcineurin InhibitorsCheckpoint Inhibitors
MechanismBlocks cleavage of NF-κB suppressors & RNA regulatorsGeneral TCR signaling blockadeReleases T cell inhibition
Treg ImpactConverts to pro-inflammatory stateBroad immunosuppressionIndirectly affects Tregs
ResistanceEffective in NF-κB-addicted lymphomasLimited impact on malignanciesPrimary/acquired resistance common
Key AdvantageCancer cell-intrinsic + extrinsic effectsRapid suppressionDurable responses

The development of Malt1-IN-11 exemplifies progress toward optimized inhibitors with enhanced selectivity for the paracaspase domain. Such compounds aim to maximize on-target effects in malignancies while minimizing collateral immune toxicity [1] [6].

Properties

Product Name

Malt1-IN-11

IUPAC Name

(5S)-11-fluoro-3,3-dimethyl-N-[6-(triazol-2-yl)-5-(trifluoromethyl)pyridin-3-yl]-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene-5-carboxamide

Molecular Formula

C20H16F4N8O

Molecular Weight

460.4 g/mol

InChI

InChI=1S/C20H16F4N8O/c1-19(2)7-11(12-9-25-15-6-14(21)30-31(15)16(12)19)18(33)29-10-5-13(20(22,23)24)17(26-8-10)32-27-3-4-28-32/h3-6,8-9,11H,7H2,1-2H3,(H,29,33)/t11-/m0/s1

InChI Key

MAVWHMAQDMDCPQ-NSHDSACASA-N

Canonical SMILES

CC1(CC(C2=C1N3C(=CC(=N3)F)N=C2)C(=O)NC4=CC(=C(N=C4)N5N=CC=N5)C(F)(F)F)C

Isomeric SMILES

CC1(C[C@@H](C2=C1N3C(=CC(=N3)F)N=C2)C(=O)NC4=CC(=C(N=C4)N5N=CC=N5)C(F)(F)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.